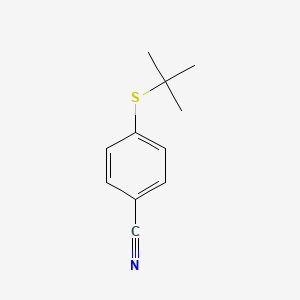

4-(Tert-butylsulfanyl)benzonitrile

Description

4-(Tert-butylsulfanyl)benzonitrile is a substituted benzonitrile derivative featuring a tert-butylsulfanyl (-S-C(CH₃)₃) group at the para position of the aromatic ring. The nitrile (-CN) group at the 4-position confers electron-withdrawing properties, while the bulky tert-butylsulfanyl substituent introduces steric hindrance and moderate electron-donating effects via sulfur’s lone pairs. This compound is structurally significant in organic synthesis, particularly in the development of sulfur-containing aromatic systems, which are relevant in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-tert-butylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZBMYCTJNARBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylsulfanyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Tert-butylsulfanyl)benzonitrile is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

- 4-(Methylsulfonyl)benzonitrile (C₈H₇NO₂S): The sulfonyl (-SO₂) group is strongly electron-withdrawing, leading to higher polarity and dipole moments compared to the sulfanyl (-S-) group. This results in increased solubility in polar solvents and higher melting points .

- 4-(Dimethylamino)benzonitrile (C₉H₁₀N₂): The dimethylamino (-N(CH₃)₂) group is electron-donating, enhancing the electron density of the aromatic ring. This contrasts with the sulfanyl group’s weaker electron-donating nature, affecting reactivity in electrophilic substitution reactions .

- 4-(trans-4-Pentylcyclohexyl)benzonitrile (C₁₈H₂₅N): The bulky cyclohexyl substituent increases molecular weight (MW = 255.40 g/mol) and reduces crystallinity, making it suitable for liquid crystal applications (e.g., PCH5 in display technologies) .

Molecular Weight and Structural Complexity

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| 4-(Tert-butylsulfanyl)benzonitrile | C₁₁H₁₃NS | 191.29 | -S-C(CH₃)₃ |

| 4-(Methylsulfonyl)benzonitrile | C₈H₇NO₂S | 181.21 | -SO₂CH₃ |

| 4-(Dimethylamino)benzonitrile | C₉H₁₀N₂ | 146.19 | -N(CH₃)₂ |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | C₁₈H₂₅N | 255.40 | Cyclohexyl-pentyl chain |

Key Research Findings

- Steric Effects: The tert-butyl group in this compound reduces intermolecular interactions, lowering melting points compared to planar analogs like 4-cyanophenyl methyl sulfone .

- Electronic Tuning: Replacing sulfanyl with sulfonyl or amino groups shifts UV-Vis absorption spectra due to changes in conjugation and dipole moments .

- Biological Activity: Sulfur-containing benzonitriles show enhanced bioavailability compared to nitro or amino derivatives, as seen in molecular dynamics studies of NNRTIs .

Biological Activity

4-(Tert-butylsulfanyl)benzonitrile, with the chemical formula C11H13S and CAS number 132555-38-5, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with a tert-butylsulfanyl group and a nitrile group. Its molecular weight is approximately 197.29 g/mol. The presence of the sulfanyl group is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related compounds have shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study:

A study investigating a series of nitrile-containing compounds found that certain derivatives displayed significant cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer therapy .

Antimicrobial Activity

The antimicrobial activity of compounds containing sulfanyl groups has been documented in various studies. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Research Findings:

In a comparative study, several sulfanyl-containing benzonitriles were evaluated for their antibacterial properties. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Compounds like this can act as inhibitors for various enzymes involved in metabolic processes, affecting cellular functions.

- Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways, influencing cell behavior.

- Oxidative Stress Induction: Some studies suggest that sulfanyl compounds can induce oxidative stress in cells, leading to apoptosis.

Data Tables

Q & A

Q. What are the optimal synthetic routes for 4-(tert-butylsulfanyl)benzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of benzonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-bromomethylbenzonitrile can react with tert-butylthiol in the presence of a base (e.g., potassium carbonate) under reflux conditions in solvents like dimethylformamide (DMF) or acetonitrile . Temperature control (e.g., 80–100°C) and solvent polarity significantly impact reaction kinetics and byproduct formation. Purification via column chromatography or recrystallization is critical to isolate the product with >90% purity. Yield optimization may require adjusting stoichiometric ratios of reactants and catalysts (e.g., phase-transfer catalysts) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data from these methods be interpreted?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, S–C vibration at ~650 cm⁻¹) .

- NMR : <sup>1</sup>H NMR reveals substituent positions (e.g., tert-butyl protons as a singlet at ~1.4 ppm; aromatic protons as a doublet near 7.5 ppm). <sup>13</sup>C NMR confirms nitrile carbon (~115 ppm) and sulfur-bound carbons .

- UV-Vis : Detects π→π* transitions in the aromatic system (λmax ~270–290 nm) .

Cross-validation with computational methods (e.g., DFT) enhances spectral interpretation .

Advanced Research Questions

Q. How can computational methods like DFT or Fukui analysis resolve contradictions in experimental data for this compound?

- Methodological Answer : Discrepancies in reactivity or spectroscopic data can be addressed via:

- Electron Localization Function (ELF) : Maps electron density to clarify bonding patterns (e.g., sulfur lone pairs vs. aromatic π-cloud interactions) .

- Fukui Indices : Predict electrophilic/nucleophilic sites; for example, the nitrile group may show higher electrophilicity, guiding derivatization strategies .

- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution to explain regioselectivity in reactions .

Computational models must align with experimental solvent effects (e.g., polarizable continuum models) .

Q. What strategies are employed to assess the bioactivity of this compound derivatives against kinase enzymes?

- Methodological Answer :

- Biochemical Assays : Measure IC50 values using kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

- Molecular Docking : Simulate binding interactions with kinase active sites (e.g., ATP-binding pockets). The tert-butylthiol group may enhance hydrophobic interactions, while the nitrile moiety participates in hydrogen bonding .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing tert-butyl with isopropyl) to evaluate potency changes .

Q. How do solvent polarity and temperature affect the intramolecular charge transfer (ICT) properties of this compound?

- Methodological Answer :

- Solvent Polarity : In polar solvents (e.g., acetonitrile), ICT is enhanced due to stabilization of the excited-state dipole, observed via redshifted fluorescence .

- Temperature : Elevated temperatures increase non-radiative decay, reducing fluorescence quantum yield. Time-resolved fluorescence spectroscopy quantifies these effects .

- Computational Modeling : TD-DFT calculations correlate solvent dielectric constants with ICT energy gaps .

Q. What are the challenges in scaling up the synthesis of this compound using biocatalytic methods, and how can they be mitigated?

- Methodological Answer :

- Enzyme Selection : Screen ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) for stereoselective reduction of precursor ketones .

- Scale-Up Issues : Substrate solubility and enzyme stability in non-aqueous solvents (e.g., THF). Use immobilized enzymes or fed-batch reactors to maintain activity .

- Downstream Processing : Optimize extraction (e.g., tert-butoxide-mediated cyclization) to isolate enantiopure products .

Data Contradiction Analysis

Q. How can researchers address conflicting NMR data for this compound synthesized via different routes?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted tert-butylthiol or oxidized sulfone derivatives) .

- Dynamic NMR : Detect conformational isomers (e.g., hindered rotation around the S–C bond) causing split signals .

- Isotopic Labeling : <sup>13</sup>C-labeled nitrile groups clarify coupling patterns in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.